molecular formula C18H23N3O2 B2538969 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide CAS No. 1436315-92-2

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide

Cat. No.: B2538969
CAS No.: 1436315-92-2
M. Wt: 313.401
InChI Key: GVBMJHLACMPKPB-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a benzyl group, a cyanomethyl group, and a cyclopropylacetamide moiety, making it a unique structure for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the morpholine ring. The benzyl group is introduced via a nucleophilic substitution reaction, followed by the addition of the cyanomethyl group through a cyanation reaction. The final step involves the formation of the cyclopropylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The benzyl and cyanomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: A simpler analog lacking the cyanomethyl and cyclopropylacetamide groups.

    N-Cyclopropylacetamide: A compound featuring the cyclopropylacetamide moiety but lacking the morpholine ring and benzyl group.

    N-(Cyanomethyl)acetamide: A compound with the cyanomethyl and acetamide groups but without the morpholine ring and benzyl group.

Uniqueness

2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research, as it can interact with a wide range of molecular targets and undergo diverse chemical transformations.

Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)-N-(cyanomethyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-8-9-21(16-6-7-16)18(22)12-17-14-20(10-11-23-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBMJHLACMPKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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